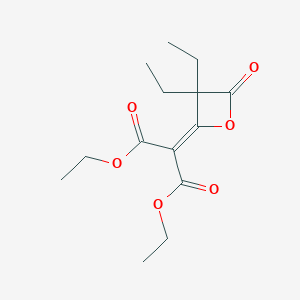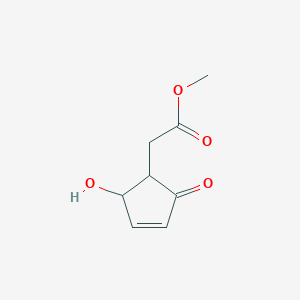
Methyl (2-hydroxy-5-oxocyclopent-3-en-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2-hydroxy-5-oxocyclopent-3-en-1-yl)acetate: is an organic compound with a molecular formula of C₈H₁₀O₄ It is a derivative of cyclopentenone and is characterized by the presence of a hydroxy group and a keto group on the cyclopentene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl (2-hydroxy-5-oxocyclopent-3-en-1-yl)acetate typically begins with commercially available starting materials such as cyclopentadiene and methyl acrylate.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures, with the use of catalysts such as palladium or platinum to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, with the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl (2-hydroxy-5-oxocyclopent-3-en-1-yl)acetate can undergo oxidation reactions to form diketone derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: It can undergo substitution reactions where the hydroxy group is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of diketone derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Methyl (2-hydroxy-5-oxocyclopent-3-en-1-yl)acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Drug Development: Due to its structural similarity to certain bioactive molecules, it is explored for the development of new therapeutic agents.
Industry:
Fragrance Industry: The compound is used in the synthesis of fragrance molecules due to its pleasant odor.
Mécanisme D'action
The mechanism of action of Methyl (2-hydroxy-5-oxocyclopent-3-en-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and keto groups on the cyclopentene ring allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate: This compound is structurally similar but has a longer carbon chain, making it more hydrophobic.
Methyl (5-methylidene-4-oxocyclopent-2-en-1-yl)acetate: This compound has a similar cyclopentene ring but with different substituents, affecting its reactivity and applications.
Uniqueness: Methyl (2-hydroxy-5-oxocyclopent-3-en-1-yl)acetate is unique due to the specific positioning of the hydroxy and keto groups on the cyclopentene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Propriétés
Numéro CAS |
92072-27-0 |
|---|---|
Formule moléculaire |
C8H10O4 |
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
methyl 2-(2-hydroxy-5-oxocyclopent-3-en-1-yl)acetate |
InChI |
InChI=1S/C8H10O4/c1-12-8(11)4-5-6(9)2-3-7(5)10/h2-3,5-6,9H,4H2,1H3 |
Clé InChI |
MIVQZQMAIWWHME-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1C(C=CC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


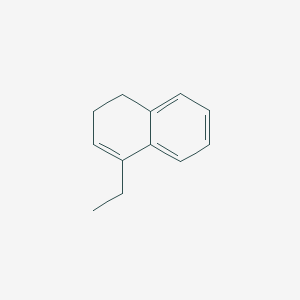
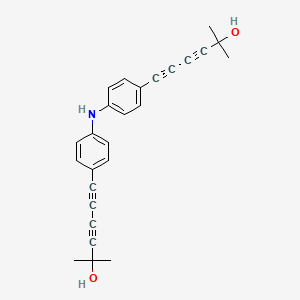
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-bromobenzamide](/img/structure/B14354081.png)

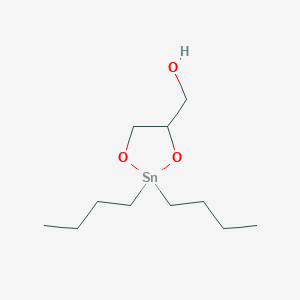
![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14354089.png)
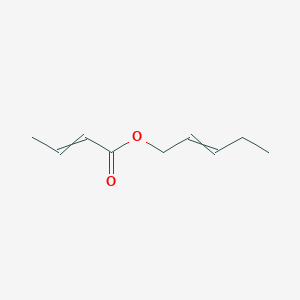
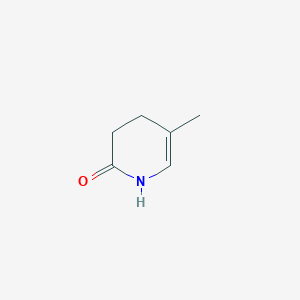
![3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14354105.png)

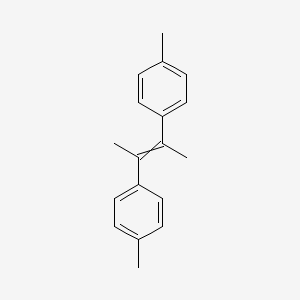
![{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14354125.png)
![Ethyl (7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate](/img/structure/B14354130.png)
